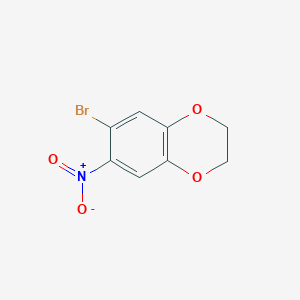

N-(4-氨基-2-氯苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

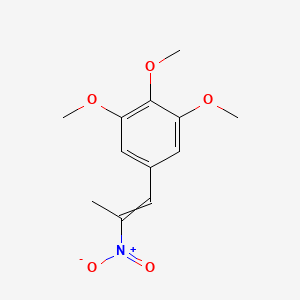

N-(4-amino-2-chlorophenyl)propanamide is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. While the specific compound N-(4-amino-2-chlorophenyl)propanamide is not directly mentioned in the provided papers, related compounds with chlorophenyl and propanamide groups have been synthesized and studied for their biological activities and material properties.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenyl derivatives with various amides or amines. For instance, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared through an uncatalyzed amine exchange reaction with benzylamine . Similarly, N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride . These methods suggest that the synthesis of N-(4-amino-2-chlorophenyl)propanamide could potentially be achieved through analogous reactions involving 4-amino-2-chloroaniline and the appropriate propanoyl chloride derivative.

Molecular Structure Analysis

The molecular structure of chlorophenyl propanamides has been characterized using various spectroscopic techniques such as UV-Vis, IR, NMR, and X-ray diffraction . For example, the crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, was determined by single-crystal X-ray diffraction analysis . These studies provide insights into the molecular geometry, conformation, and intermolecular interactions that could be expected for N-(4-amino-2-chlorophenyl)propanamide.

Chemical Reactions Analysis

Chlorophenyl propanamides can participate in various chemical reactions. An unusual Michael reaction involving a chlorophenyl compound was reported, leading to the formation of different products under basic conditions . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were used as chemoselective acylation reagents, demonstrating the reactivity of chlorophenyl compounds in selective transformations . These findings suggest that N-(4-amino-2-chlorophenyl)propanamide could also be reactive under certain conditions and could be used in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl propanamides are influenced by their molecular structure. For instance, the nonlinear optical properties of N-(2-chlorophenyl)-(1-propanamide) were investigated, and the material showed potential for applications in electro-optic devices . The antifungal and anticonvulsant activities of some chlorophenyl propanamides have also been studied, indicating their biological relevance . These studies provide a foundation for understanding the properties of N-(4-amino-2-chlorophenyl)propanamide, which may exhibit similar characteristics.

科学研究应用

抗惊厥研究

N-苄基-3-[(氯苯基)氨基]丙酰胺类似于N-(4-氨基-2-氯苯基)丙酰胺的结构,已被合成并测试其抗惊厥性能。在小鼠中使用最大电击(MES)和皮下戊二醛(scPTZ)癫痫试验模型的研究表明,这些化合物对全身性癫痫发作有效。值得注意的是,一些同分异构体比苯妥英和丙戊酸更有效,表明它们具有作为抗惊厥药物的潜力。急性毒性研究表明它们相对安全 (Idris et al., 2011)。

非线性光学材料

N-(2-氯苯基)-(1-丙酰胺),与N-(4-氨基-2-氯苯基)丙酰胺密切相关,已被研究为一种非线性光学材料。这种化合物的单晶已被培养并使用各种技术进行表征。测量了二次谐波产生(SHG)信号,表明其在电光应用中的潜力 (Prabhu & Rao, 2000); (Prabhu et al., 2001)。

结构和光学性质

已研究了N-(2-氯苯基)-(1-丙酰胺)晶体的结构、介电和光学性质。晶体结构分析显示它属于单斜晶系。进行了各种光谱和介电研究,表明其在光学和电子器件中具有潜在应用 (Srinivasan et al., 2006)。

作用机制

属性

IUPAC Name |

N-(4-amino-2-chlorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPGEZWAHOTHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359359 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

754193-08-3 |

Source

|

| Record name | N-(4-amino-2-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-[5-(4-Methoxy-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B1298431.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)